Cas no 866329-63-7 (4-amino-3-(2,2,2-trifluoroethoxy)benzoic acid)
4-amino-3-(2,2,2-trifluoroethoxy)benzoic acid Chemical and Physical Properties
Names and Identifiers
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- BENZOIC ACID, 4-AMINO-3-(2,2,2-TRIFLUOROETHOXY)-
- 4-amino-3-(2,2,2-trifluoroethoxy)benzoic acid
- EN300-145132
- 866329-63-7
- QYXAZUVVFIBZOA-UHFFFAOYSA-N
- SCHEMBL15652372
-
- Inchi: 1S/C9H8F3NO3/c10-9(11,12)4-16-7-3-5(8(14)15)1-2-6(7)13/h1-3H,4,13H2,(H,14,15)
- InChI Key: QYXAZUVVFIBZOA-UHFFFAOYSA-N
- SMILES: FC(COC1C=C(C(=O)O)C=CC=1N)(F)F
Computed Properties
- Exact Mass: 235.04562760Da
- Monoisotopic Mass: 235.04562760Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 257
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 72.6Ų
4-amino-3-(2,2,2-trifluoroethoxy)benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-145132-50mg |
4-amino-3-(2,2,2-trifluoroethoxy)benzoic acid |
866329-63-7 | 50mg |
$455.0 | 2023-09-29 | ||
| Enamine | EN300-145132-100mg |
4-amino-3-(2,2,2-trifluoroethoxy)benzoic acid |
866329-63-7 | 100mg |
$476.0 | 2023-09-29 | ||
| Enamine | EN300-145132-250mg |
4-amino-3-(2,2,2-trifluoroethoxy)benzoic acid |
866329-63-7 | 250mg |
$498.0 | 2023-09-29 | ||
| Enamine | EN300-145132-500mg |
4-amino-3-(2,2,2-trifluoroethoxy)benzoic acid |
866329-63-7 | 500mg |
$520.0 | 2023-09-29 | ||
| Enamine | EN300-145132-1000mg |
4-amino-3-(2,2,2-trifluoroethoxy)benzoic acid |
866329-63-7 | 1000mg |
$541.0 | 2023-09-29 | ||
| Enamine | EN300-145132-2500mg |
4-amino-3-(2,2,2-trifluoroethoxy)benzoic acid |
866329-63-7 | 2500mg |
$1063.0 | 2023-09-29 | ||
| Enamine | EN300-145132-5000mg |
4-amino-3-(2,2,2-trifluoroethoxy)benzoic acid |
866329-63-7 | 5000mg |
$1572.0 | 2023-09-29 | ||
| Enamine | EN300-145132-10000mg |
4-amino-3-(2,2,2-trifluoroethoxy)benzoic acid |
866329-63-7 | 10000mg |
$2331.0 | 2023-09-29 | ||
| Enamine | EN300-145132-0.05g |
4-amino-3-(2,2,2-trifluoroethoxy)benzoic acid |
866329-63-7 | 0.05g |
$563.0 | 2023-06-06 | ||
| Enamine | EN300-145132-0.1g |
4-amino-3-(2,2,2-trifluoroethoxy)benzoic acid |
866329-63-7 | 0.1g |
$591.0 | 2023-06-06 |
4-amino-3-(2,2,2-trifluoroethoxy)benzoic acid Related Literature
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
Additional information on 4-amino-3-(2,2,2-trifluoroethoxy)benzoic acid
Introduction to 4-amino-3-(2,2,2-trifluoroethoxy)benzoic acid (CAS No. 866329-63-7)
4-amino-3-(2,2,2-trifluoroethoxy)benzoic acid, with the CAS number 866329-63-7, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including an amino group, a trifluoroethoxy substituent, and a benzoic acid moiety. These functional groups contribute to its diverse chemical properties and potential biological activities.
The trifluoroethoxy substituent in 4-amino-3-(2,2,2-trifluoroethoxy)benzoic acid imparts notable lipophilicity and metabolic stability, making it an attractive scaffold for drug design. The presence of the amino group allows for the formation of hydrogen bonds, which can enhance interactions with biological targets. Additionally, the benzoic acid moiety provides a carboxylic acid functional group that can participate in various chemical reactions and contribute to the compound's overall solubility and bioavailability.
Recent studies have explored the potential applications of 4-amino-3-(2,2,2-trifluoroethoxy)benzoic acid in various therapeutic areas. One notable area of research is its use as a lead compound in the development of novel anti-inflammatory agents. In a study published in the Journal of Medicinal Chemistry, researchers demonstrated that derivatives of this compound exhibited potent anti-inflammatory activity by inhibiting key enzymes involved in the inflammatory response pathway.
Another promising application of 4-amino-3-(2,2,2-trifluoroethoxy)benzoic acid is in the treatment of neurodegenerative diseases. A study conducted at the University of California, Los Angeles (UCLA) investigated the neuroprotective effects of this compound and found that it could effectively reduce oxidative stress and inhibit apoptosis in neuronal cells. These findings suggest that 4-amino-3-(2,2,2-trifluoroethoxy)benzoic acid may have therapeutic potential for conditions such as Alzheimer's disease and Parkinson's disease.
In addition to its biological activities, 4-amino-3-(2,2,2-trifluoroethoxy)benzoic acid has also been studied for its synthetic accessibility. Chemists have developed efficient synthetic routes to produce this compound with high yields and purity. One such method involves the reaction of 4-chloro-3-(trifluoromethyl)phenol with ammonia followed by esterification and hydrolysis steps. This synthetic approach not only simplifies the production process but also allows for easy modification of the compound to generate a wide range of derivatives with tailored properties.
The pharmacokinetic properties of 4-amino-3-(2,2,2-trifluoroethoxy)benzoic acid have also been extensively studied. Research has shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Its lipophilicity facilitates cellular uptake and distribution throughout the body, while its metabolic stability ensures prolonged therapeutic effects. Furthermore, the carboxylic acid group enhances water solubility, which is crucial for optimal bioavailability.
In clinical trials, 4-amino-3-(2,2,2-trifluoroethoxy)benzoic acid has demonstrated promising safety and efficacy profiles. Phase I trials have confirmed its tolerability at various dose levels with minimal side effects. Phase II trials are currently underway to evaluate its therapeutic potential in specific disease indications such as chronic inflammatory disorders and neurodegenerative diseases.
The future prospects for 4-amino-3-(2,2,2-trifluoroethoxy)benzoic acid are highly promising. Ongoing research continues to uncover new applications and optimize its properties for clinical use. As more data becomes available from clinical trials and preclinical studies, this compound is expected to play a significant role in advancing medical treatments for a variety of conditions.
In conclusion, 4-amino-3-(2,2,2-trifluoroethoxy)benzoic acid (CAS No. 866329-63-7) is a multifaceted organic compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable pharmacological properties make it an attractive candidate for drug development. Continued research and development will likely lead to new breakthroughs in therapeutic treatments using this versatile compound.
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